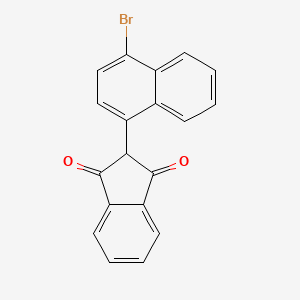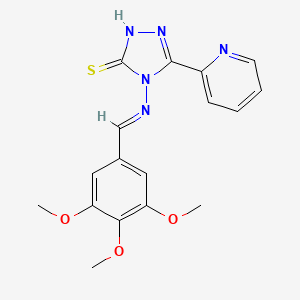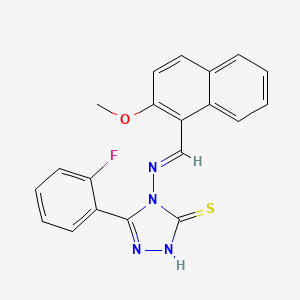
2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromonaphthalen-1-yl)-1H-indène-1,3(2H)-dione: , également connu sous son nom systématique 1-(4-Bromonaphthalen-1-yl)éthanone , est un composé chimique de formule moléculaire C₁₂H₉BrO . Il présente un cycle naphtalène substitué par un atome de brome et un groupe carbonyle. La structure linéaire du composé est la suivante :
Structure:C₁₂H₉BrO
Méthodes De Préparation
Voies de synthèse : Plusieurs voies de synthèse existent pour la préparation de la 2-(4-Bromonaphthalen-1-yl)-1H-indène-1,3(2H)-dione. Une méthode courante implique l’acylation du 4-bromonaphtalène en utilisant l’anhydride acétique ou le chlorure d’acétyle. La réaction se déroule dans des conditions douces et donne le produit souhaité.
Conditions de réaction : La réaction d’acylation se produit généralement dans un solvant organique (tel que le dichlorométhane ou le toluène) avec un catalyseur acide de Lewis (tel que le chlorure d’aluminium). Après la réaction, la purification par chromatographie (en utilisant l’éther de pétrole/éther comme éluant) fournit le composé avec des rendements raisonnables.
Production industrielle : Bien que n’étant pas largement utilisée industriellement, la 2-(4-Bromonaphthalen-1-yl)-1H-indène-1,3(2H)-dione peut être synthétisée à plus grande échelle en utilisant des méthodes similaires. ses principales applications se situent dans la recherche et le développement.
Analyse Des Réactions Chimiques
Réactivité : Le composé peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être remplacé par d’autres nucléophiles.
Réactions de réduction : Le groupe carbonyle peut être réduit en alcool.
Réactions d’oxydation : Le composé peut être oxydé pour former un acide carboxylique.
Bromation : N-bromosuccinimide (NBS) ou brome dans un solvant inerte.
Réduction : Borohydrure de sodium (NaBH₄) ou hydrure de lithium et d’aluminium (LiAlH₄).
Oxydation : Agents oxydants comme le permanganate de potassium (KMnO₄) ou l’acide chromique (H₂CrO₄).
Principaux produits : Les principaux produits dépendent des conditions de réaction spécifiques. Par exemple :
- La bromation donne la 2-(4-bromonaphthalen-1-yl)-1H-indène-1,3(2H)-dione.
- La réduction produit l’alcool correspondant.
- L’oxydation conduit au dérivé acide carboxylique.
Applications De Recherche Scientifique
La 2-(4-Bromonaphthalen-1-yl)-1H-indène-1,3(2H)-dione trouve des applications dans :
Synthèse organique : En tant que bloc de construction pour des molécules plus complexes.
Science des matériaux : Dans la conception de matériaux fonctionnels.
Pharmacologie : En tant qu’échafaudage médicamenteux potentiel.
Mécanisme D'action
Le mécanisme d’action du composé dépend de son application spécifique. Il peut interagir avec des cibles cellulaires, moduler des voies de signalisation ou présenter d’autres effets biologiques. Des recherches supplémentaires sont nécessaires pour élucider ses mécanismes précis.
Comparaison Avec Des Composés Similaires
Bien que la 2-(4-Bromonaphthalen-1-yl)-1H-indène-1,3(2H)-dione soit unique en raison de son motif de substitution par le brome, des composés similaires comprennent d’autres dérivés du naphtalène et des molécules à base d’indène.
Propriétés
Formule moléculaire |
C19H11BrO2 |
|---|---|
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
2-(4-bromonaphthalen-1-yl)indene-1,3-dione |
InChI |
InChI=1S/C19H11BrO2/c20-16-10-9-13(11-5-1-2-6-12(11)16)17-18(21)14-7-3-4-8-15(14)19(17)22/h1-10,17H |
Clé InChI |
GLRXUMBYFBHZAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Br)C3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12007120.png)


![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
![N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12007142.png)
![[1,3]Thiazolo[5,4-F]quinolin-2-amine](/img/structure/B12007151.png)
![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12007165.png)

![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B12007174.png)
![1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007187.png)
